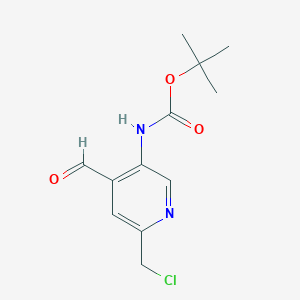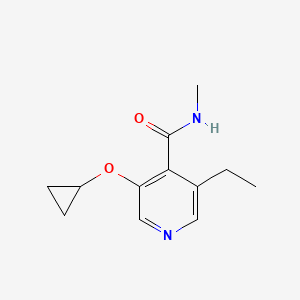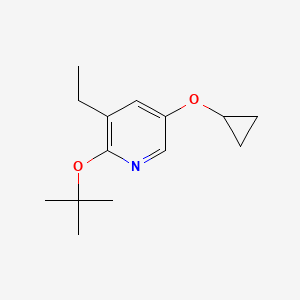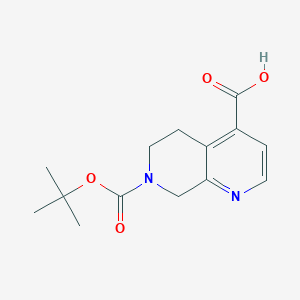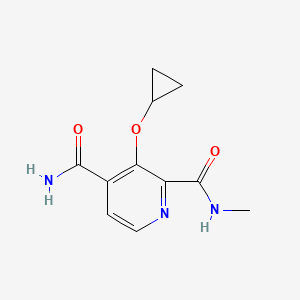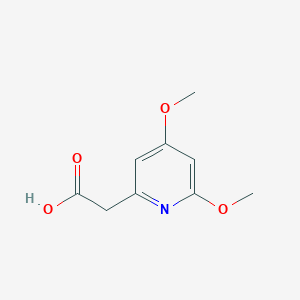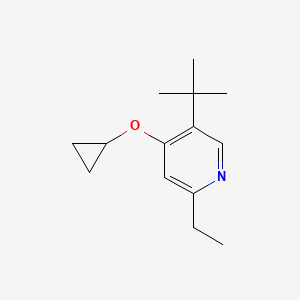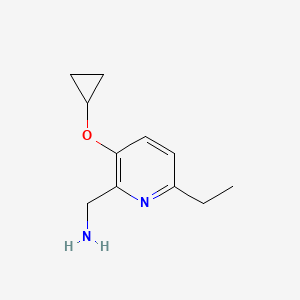
4-(Cyclopropylmethoxy)-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-2-isopropoxyphenol is an organic compound that features a phenol group substituted with cyclopropylmethoxy and isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-isopropoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclopropylmethanol, and isopropyl alcohol.
Etherification: The phenol undergoes etherification with cyclopropylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(Cyclopropylmethoxy)phenol.
Alkylation: The intermediate 4-(Cyclopropylmethoxy)phenol is then alkylated with isopropyl alcohol under basic conditions, using a base like potassium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethoxy)-2-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)-2-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropylmethoxy and isopropoxy groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Cyclopropylmethoxy)ethyl)phenol: Another compound with a cyclopropylmethoxy group but different alkyl substitution.
4-(Cyclopropylmethoxy)-2-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
4-(Cyclopropylmethoxy)-2-isopropoxyphenol is unique due to the combination of cyclopropylmethoxy and isopropoxy groups on the phenol ring. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-(cyclopropylmethoxy)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-13-7-11(5-6-12(13)14)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clé InChI |
CZDVZEJXVCYQLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


